molecular formula C13H11N3O B14943394 5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine

5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine

Cat. No.: B14943394
M. Wt: 225.25 g/mol
InChI Key: RTMUBMXFMUZYFU-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of isoxazolo-pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both isoxazole and pyrimidine rings, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriately substituted pyrimidine derivatives. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine is unique due to its specific combination of isoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

5,7-dimethyl-3-phenyl-[1,2]oxazolo[4,5-d]pyrimidine

InChI

InChI=1S/C13H11N3O/c1-8-13-12(15-9(2)14-8)11(16-17-13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

RTMUBMXFMUZYFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C)C(=NO2)C3=CC=CC=C3

Origin of Product

United States

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